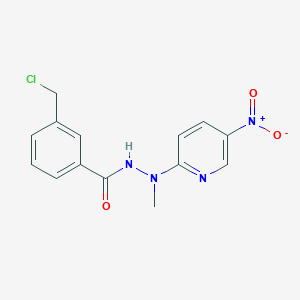

3-(chloromethyl)-N'-methyl-N'-(5-nitropyridin-2-yl)benzohydrazide

Description

3-(Chloromethyl)-N'-methyl-N'-(5-nitropyridin-2-yl)benzohydrazide is a benzohydrazide derivative characterized by a chloromethyl group at the 3-position of the benzene ring and a substituted hydrazide moiety featuring N'-methyl and N'-(5-nitropyridin-2-yl) groups.

The compound’s structure combines electron-withdrawing substituents (nitro, chloromethyl) with a pyridine heterocycle, which may enhance pharmacological properties such as antimicrobial or anticancer activity, as observed in related compounds .

Properties

IUPAC Name |

3-(chloromethyl)-N'-methyl-N'-(5-nitropyridin-2-yl)benzohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClN4O3/c1-18(13-6-5-12(9-16-13)19(21)22)17-14(20)11-4-2-3-10(7-11)8-15/h2-7,9H,8H2,1H3,(H,17,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEDFFHDNCOKQQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=NC=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=CC(=C2)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(chloromethyl)-N’-methyl-N’-(5-nitropyridin-2-yl)benzohydrazide typically involves multiple steps:

Formation of the Benzohydrazide Core: This can be achieved by reacting benzoyl chloride with hydrazine hydrate under controlled conditions.

Introduction of the Chloromethyl Group: The chloromethyl group can be introduced via chloromethylation reactions, often using formaldehyde and hydrochloric acid.

Attachment of the Nitropyridinyl Group: The nitropyridinyl group is introduced through a nucleophilic substitution reaction, where a suitable nitropyridine derivative reacts with the benzohydrazide intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(chloromethyl)-N’-methyl-N’-(5-nitropyridin-2-yl)benzohydrazide can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

Reduction: The chloromethyl group can be converted to a hydroxymethyl group.

Substitution: The chloromethyl group can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or thiourea.

Major Products

Reduction of the Nitro Group: This yields the corresponding amino derivative.

Substitution of the Chloromethyl Group: This can yield a variety of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(chloromethyl)-N’-methyl-N’-(5-nitropyridin-2-yl)benzohydrazide has several applications in scientific research:

Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.

Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.

Biological Studies: It can be used to study the interactions of nitropyridine derivatives with biological systems.

Mechanism of Action

The mechanism of action of 3-(chloromethyl)-N’-methyl-N’-(5-nitropyridin-2-yl)benzohydrazide involves its interaction with molecular targets such as enzymes or receptors. The nitropyridine moiety can participate in electron transfer reactions, while the benzohydrazide core can form hydrogen bonds with biological molecules, influencing their activity.

Comparison with Similar Compounds

Structural and Electronic Features

Benzohydrazide derivatives are widely studied for their bioactivity, with substituents on the benzene ring and hydrazide moiety critically influencing their properties. Key comparisons include:

Substituent Effects on Activity

- Nitro Groups : Compounds with nitro substituents (e.g., 5b in : 4-(6-chloro-1H-benzo[d]imidazol-2-yl)-N'-(4-nitrobenzylidene)benzohydrazide) exhibit potent cytotoxicity (IC50 = 0.0316 µM against lung cancer), surpassing cisplatin in some cases . The nitro group enhances electron deficiency, improving DNA intercalation or enzyme inhibition.

- Chlorinated Derivatives : 3-Bromo-N'-(2-chloro-5-nitrobenzylidene)benzohydrazide () demonstrates antimicrobial activity linked to halogen-mediated hydrogen bonding and hydrophobic interactions .

- Methoxy and Sulfonyl Groups : Electron-donating substituents like methoxy (e.g., compound 9i in ) show selective cholinesterase inhibition (IC50 = 9.6 µM), while sulfonyl groups (e.g., ) enhance antibacterial activity (zone inhibition: 19–25 mm) .

Positional Effects

- Substituent position significantly impacts activity. For example, 3-(pyrimidin-2-ylamino)benzohydrazides are less active than their 4-substituted counterparts due to steric hindrance () .

Pharmacological Activity Comparison

The table below summarizes key analogs and their bioactivities:

Hypothesized Bioactivity of the Target Compound

The combination of chloromethyl (electron-withdrawing) and 5-nitropyridinyl (aromatic nitro) groups may synergize to:

Enhance Antimicrobial Activity : Similar to halogen-nitro derivatives in and .

Improve Cytotoxicity : The nitro group could mimic the activity of ’s 5b, targeting cancer cells via DNA damage or topoisomerase inhibition.

Biological Activity

The compound 3-(chloromethyl)-N'-methyl-N'-(5-nitropyridin-2-yl)benzohydrazide is a hydrazone derivative with potential biological activity. This article explores its synthesis, biological properties, and relevant research findings, focusing on its pharmacological effects and mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 293.72 g/mol. Its structure can be broken down as follows:

- Chloromethyl group : Imparts reactivity and potential for nucleophilic substitution.

- Nitropyridine moiety : Known for its biological activity, particularly in medicinal chemistry.

- Benzohydrazide backbone : Contributes to the compound's hydrazone characteristics, which are often associated with various biological activities.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, a related hydrazone-pyridine compound demonstrated effective inhibition against bacterial strains, suggesting potential applications in treating infections .

Anticancer Potential

Hydrazone derivatives have been explored for their anticancer properties. Research indicates that such compounds can induce apoptosis in various cancer cell lines. The mechanism often involves the generation of reactive oxygen species (ROS), leading to cell cycle arrest and programmed cell death . A study involving a similar compound showed promising results in inhibiting tumor growth in vivo, emphasizing the need for further investigation into the specific actions of this compound.

Inhibition of Enzymatic Activity

Compounds with similar structures have been shown to modulate enzymatic activities related to cancer progression and inflammation. For example, certain hydrazones inhibit protein kinases involved in cellular proliferation pathways . The specific inhibitory effects of this compound on target enzymes remain to be fully elucidated.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of chloromethyl benzoyl chloride with N-methyl-5-nitropyridin-2-amine under controlled conditions. Characterization techniques such as NMR, IR spectroscopy, and X-ray crystallography confirm the structure and purity of the synthesized compound .

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound towards various biological targets. These studies suggest that it may bind effectively to active sites of proteins involved in cancer pathways, supporting its potential as a therapeutic agent .

Table: Summary of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.